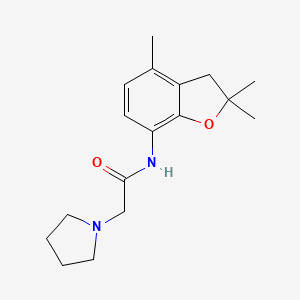

2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-pyrrolidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-12-6-7-14(16-13(12)10-17(2,3)21-16)18-15(20)11-19-8-4-5-9-19/h6-7H,4-5,8-11H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARZGHXFSNJSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

- Chemical Formula : C17H24N2O2

- Molecular Weight : 288.38466 g/mol

- CAS Number : 3452516

- Structure : The compound features a pyrrolidine ring and a benzofuran moiety, which are known for their diverse biological activities.

The compound exhibits significant interaction with cannabinoid receptors, particularly the CB2 receptor. Research indicates that it acts as a selective agonist for CB2 receptors, which are primarily involved in immune responses and have been targeted for pain management therapies.

Key Findings:

- Neuropathic Pain Relief : Studies have shown that this compound can reverse neuropathic pain in models such as spinal nerve ligation and paclitaxel-induced neuropathy without adversely affecting locomotor behavior. This suggests a targeted analgesic effect with minimal side effects .

- CB2 Receptor Modulation : The pharmacological profile indicates that the compound selectively engages with CB2 receptors, leading to analgesic effects without the psychoactive side effects associated with CB1 receptor activation .

Biological Activity Data Table

Case Study 1: Neuropathic Pain Models

In a study published in Pain Medicine, the efficacy of this compound was evaluated in rats subjected to spinal nerve ligation. Results showed significant pain relief compared to control groups. The study highlighted the compound's potential as a therapeutic agent for chronic pain management .

Case Study 2: Cannabinoid Receptor Interaction

Research conducted at a pharmacology lab demonstrated that the compound's mechanism involves binding to the CB2 receptor. The study utilized ligand-steered modeling to predict binding modes and confirmed its agonistic activity through various biochemical assays . This work supports the hypothesis that selective modulation of CB2 can provide therapeutic benefits without central nervous system side effects.

Additional Findings

Further investigations into the structure-activity relationship (SAR) of similar compounds have revealed that modifications to the benzofuran structure can enhance biological activity. This suggests avenues for developing more potent derivatives based on the parent compound .

科学研究应用

Recent studies have indicated that compounds related to 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide exhibit various biological activities:

Anticancer Properties

- A study demonstrated that derivatives of benzofuran, including this compound, showed significant inhibitory effects on the viability of human cancer cell lines such as HeLa and mouse cancer cell line CT26. The synthesis involved a three-component reaction yielding high yields (74-99%) and favorable diastereomeric ratios (>20:1), indicating the potential for developing new anticancer agents .

Neurological Applications

- Compounds with similar structures have been investigated for their neuroprotective effects. They may interact with neurotransmitter systems and exhibit properties beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders. The potential modulation of neuroinflammatory pathways is a key area of interest .

Anti-inflammatory Effects

- Research indicates that derivatives can inhibit phospholipase A2 activity, which is crucial in inflammatory processes. By targeting this enzyme, the compound could potentially reduce inflammation-related symptoms and diseases .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. The use of azomethine ylide cycloaddition has been highlighted as an effective method for creating spiro-pyrrolidine derivatives based on benzofuran structures .

Case Studies

常见问题

Basic: What are the optimal synthetic routes for 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide, and how is purity validated?

Methodological Answer:

Synthesis typically involves coupling pyrrolidine derivatives with functionalized 2,3-dihydrobenzofuran precursors. A common approach is to react 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine with 2-(1-pyrrolidinyl)acetyl chloride under Schotten-Baumann conditions. Post-synthesis, purity is validated via HPLC (≥98% purity threshold) and 1H/13C NMR to confirm structural integrity (e.g., absence of unreacted amine or acyl chloride residues). Mass spectrometry (HRMS) is critical for molecular weight confirmation .

Advanced: How can conflicting pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?

Methodological Answer:

Contradictions may arise from differences in assay conditions (e.g., protein binding, pH, or temperature). Use dose-response curves across multiple models (e.g., isolated receptor assays vs. whole-animal studies) to identify off-target effects. Statistical tools like ANOVA with post-hoc tests can isolate variables. For example, ’s split-plot design over time can be adapted to compare pharmacokinetic/pharmacodynamic (PK/PD) relationships under controlled conditions .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?

Methodological Answer:

X-ray crystallography (as in and ) provides definitive confirmation of stereochemistry and bond angles. For solution-phase analysis, 2D NMR (e.g., COSY, HSQC) resolves spin-spin coupling in the dihydrobenzofuran and pyrrolidine moieties. IR spectroscopy validates carbonyl (C=O) and amide (N-H) functional groups .

Advanced: How can DFT calculations predict electronic properties relevant to its biological activity?

Methodological Answer:

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO). These predict electron-rich regions (e.g., the acetamide group) for potential interaction with biological targets. ’s use of DFT for aminoimidazodipyridines demonstrates its utility in mapping charge distribution and polar surface area .

Basic: What protocols ensure compound stability during storage and experimental use?

Methodological Answer:

Store lyophilized samples at -20°C under inert gas (N2/Ar) to prevent oxidation. For aqueous solutions, use buffers (pH 6–7) with antioxidants (e.g., 0.01% BHT). Accelerated stability studies (40°C/75% RH for 30 days) assess degradation pathways via LC-MS, identifying byproducts like hydrolyzed acetamide or oxidized benzofuran .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

Methodological Answer:

Systematic SAR requires synthesizing analogs with modifications to the pyrrolidine ring (e.g., N-methylation) or benzofuran substituents (e.g., halogenation). Use multivariate analysis to correlate structural changes with activity. ’s approach to pyrazolo-pyrimidine derivatives illustrates iterative testing against target enzymes (e.g., kinases) to identify critical pharmacophores .

Basic: What chromatographic methods assess purity and quantify degradation products?

Methodological Answer:

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates the parent compound from impurities. For quantification, UV detection at λ = 254 nm (amide bond absorption) is standard. TLC (silica gel, chloroform:methanol 9:1) provides rapid preliminary screening .

Advanced: How to evaluate environmental fate and ecotoxicology for this compound?

Methodological Answer:

Adopt ’s framework: measure logP (octanol-water partition coefficient) to predict bioaccumulation. Use OECD 301D biodegradation tests and aquatic toxicity assays (e.g., Daphnia magna LC50). Mass spectrometry tracks abiotic degradation products (e.g., hydrolysis in simulated sunlight) .

Basic: What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

Use radioligand binding assays (e.g., for GPCRs or ion channels) to assess target affinity. Cell-based assays (e.g., cAMP or calcium flux in HEK293 cells) evaluate functional activity. ’s use of multi-step pharmacological validation for acetamide derivatives highlights the need for dose-ranging studies .

Advanced: How to investigate synergistic interactions with co-administered drugs?

Methodological Answer:

Employ isobolographic analysis or Chou-Talalay combination indices in cell cultures or animal models. For example, co-administer with CYP450 inhibitors to assess metabolic interactions. ’s ligand-receptor binding data for benzothiophene analogs provides a template for studying multi-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。